molecular formula C42H90Br2N2 B12836839 N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

Cat. No.: B12836839
M. Wt: 783.0 g/mol
InChI Key: OFCDWMVMKYLZAD-UHFFFAOYSA-L
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Description

N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to form micelles and interact with biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the reaction of N,N,N’,N’-tetramethyl-1,6-hexanediamine with hexadecyl bromide in a solvent such as acetone. The reaction is followed by recrystallization from ethanol to purify the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the careful handling of reagents and solvents, as well as the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with lipid bilayers and biological membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This property makes it useful as an antimicrobial agent and in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and ability to interact with lipid bilayers. This makes it particularly effective in applications requiring strong membrane interactions and micelle formation .

Properties

Molecular Formula

C42H90Br2N2

Molecular Weight

783.0 g/mol

IUPAC Name

hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide

InChI

InChI=1S/C42H90N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

OFCDWMVMKYLZAD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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